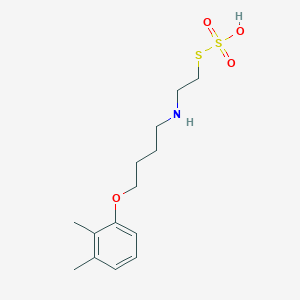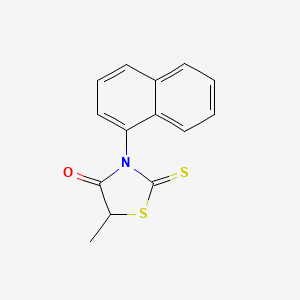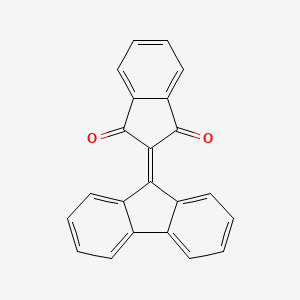
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of fluorenylidene derivatives These compounds are characterized by the presence of a fluorenylidene group attached to an indene-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of 9H-fluoren-9-one with indene-1,3-dione under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the two starting materials. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and various substituted fluorenylidene-indene-1,3-dione compounds .
Wissenschaftliche Forschungsanwendungen
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione depends on its specific application. For instance, in biological systems, the compound may interact with cellular components through its fluorenylidene moiety, which can intercalate with DNA or interact with proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: This compound shares the fluorenylidene group and has been studied for its antimicrobial properties.
(E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Known for its fluorescent properties and potential use in biological imaging.
2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Investigated for its applications in organic semiconductors.
Uniqueness
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione is unique due to its combination of the fluorenylidene and indene-1,3-dione moieties, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
13248-13-0 |
|---|---|
Molekularformel |
C22H12O2 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
2-fluoren-9-ylideneindene-1,3-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-11-5-6-12-18(17)22(24)20(21)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H |
InChI-Schlüssel |
DOAGMRPBBNUINB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


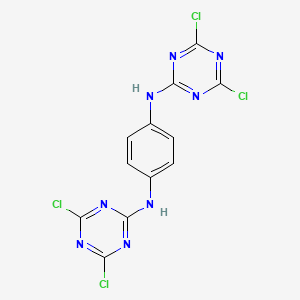
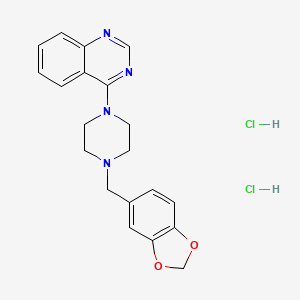
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
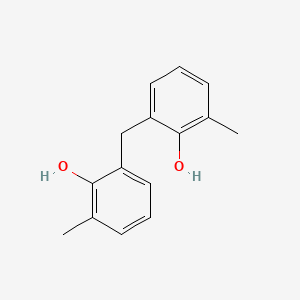
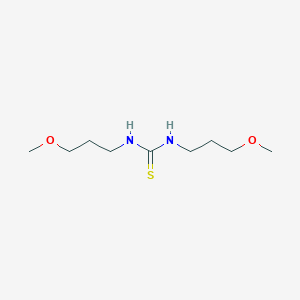
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
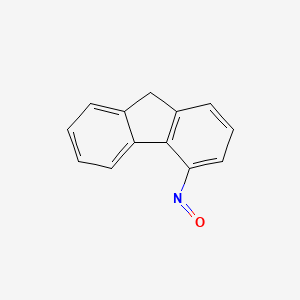
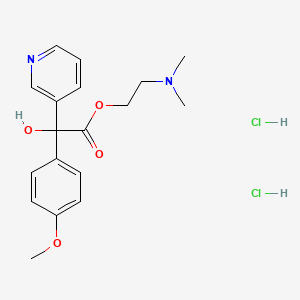
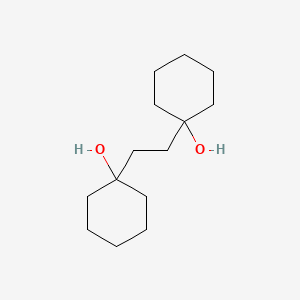
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
